1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea is a synthetic organic compound with the molecular formula and a molecular weight of approximately 324.44 g/mol. This compound belongs to the class of ureas, which are characterized by the presence of a carbonyl group (C=O) bonded to two amine groups. It has garnered interest in medicinal chemistry due to its potential biological activities and applications in various research fields.
The synthesis of 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea can be accomplished through several methods, typically involving the reaction of benzo[b]thiophene derivatives with isocyanates or amines. A common approach includes:
The synthesis may involve the following steps:
The molecular structure of 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea can be represented using various structural formulas, including:
InChI=1S/C19H20N2OS/c1-13-7-3-5-9-17(13)21-19(22)20-14(2)11-15-12-23-18-10-6-4-8-16(15)18/h3-10,12,14H,11H2,1-2H3,(H2,20,21,22)
The compound features:
CC1=CC=CC=C1NC(=O)NC(C)CC2=CSC3=CC=CC=C32
The compound may undergo various chemical reactions typical of ureas:
The stability and reactivity of 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea can be influenced by environmental factors such as pH and temperature, which are crucial for optimizing reaction conditions in synthetic applications.
While specific mechanisms for this compound's biological activity are not extensively documented, compounds containing benzo[b]thiophene moieties often exhibit interactions with various biological targets. Potential mechanisms may include:
Research indicates that similar compounds have shown activity against certain enzymes involved in disease processes, suggesting potential therapeutic applications.
The physical properties include:
Key chemical properties include:
Data from studies suggest stability under normal laboratory conditions but may require careful handling due to potential reactivity with strong acids or bases.
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: